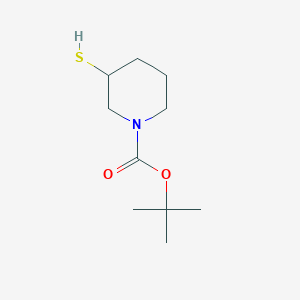

Tert-butyl 3-sulfanylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-sulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(14)7-11/h8,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDQWJTWJOLALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678023 | |

| Record name | tert-Butyl 3-sulfanylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017798-34-3 | |

| Record name | 1,1-Dimethylethyl 3-mercapto-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017798-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-sulfanylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Tert-butyl 3-sulfanylpiperidine-1-carboxylate

An In-Depth Technical Guide to Tert-butyl 3-sulfanylpiperidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

This compound is a pivotal, yet specialized, heterocyclic building block in modern medicinal chemistry. As a bifunctional molecule, it combines the structurally significant piperidine scaffold, widely recognized in pharmaceuticals, with a strategically placed and protected thiol (sulfanyl) group. The tert-butoxycarbonyl (Boc) protecting group ensures stability and controlled reactivity of the piperidine nitrogen, while the free thiol offers a versatile nucleophilic handle for a wide array of synthetic transformations. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust and validated synthetic protocol, explores its key applications in drug discovery and organic synthesis, and details critical safety and handling procedures. The insights herein are designed to empower researchers to effectively leverage this compound in the development of novel therapeutics and complex molecular architectures.

Introduction: The Strategic Value of a Bifunctional Building Block

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in FDA-approved drugs and natural products, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The strategic functionalization of this scaffold is a cornerstone of modern drug design. This compound emerges as a high-value intermediate by incorporating two key features:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that masks the nucleophilicity and basicity of the piperidine nitrogen.[2] This is crucial for preventing unwanted side reactions during subsequent modifications of the molecule and for directing reactivity to other sites. Its clean, acid-mediated removal under non-hydrogenolytic conditions preserves a wide range of other functional groups.[2]

-

The 3-Sulfanyl (Thiol) Group: The thiol group is a soft nucleophile that participates in a variety of selective and high-yielding reactions.[3] Its inclusion in a molecule opens pathways for S-alkylation, Michael additions, disulfide bond formation, and serves as a key anchor for covalent inhibitors or linkers in antibody-drug conjugates (ADCs). The introduction of a thiol can significantly influence a molecule's interaction with biological targets, particularly cysteine residues in proteins.[3]

This guide will deconstruct the synthesis and application of this compound, providing the causal logic behind experimental choices to facilitate its successful implementation in a research setting.

Physicochemical Properties & Analytical Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental to its use in synthesis and analysis.

Key Properties

The quantitative data for this compound are summarized below. Properties are derived from closely related analogs, such as its pyrrolidine counterpart, due to the compound's specialized nature.[4]

| Property | Value | Source/Comment |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₉NO₂S | Calculated |

| Molecular Weight | 217.33 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Based on analogs |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH, THF). Insoluble in water. | General chemical principles |

| Boiling Point | Not established; likely decomposes upon distillation at atmospheric pressure. | N/A |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). | Recommended for thiols |

Spectroscopic Profile

The structural identity and purity of the compound are confirmed through standard spectroscopic techniques. The expected data are as follows:

-

¹H NMR (in CDCl₃):

-

δ ~1.45 ppm (s, 9H): A strong singlet characteristic of the nine equivalent protons of the tert-butyl group of the Boc protector.

-

δ ~1.5-2.1 ppm (m, 4H): Complex multiplets corresponding to the protons at the C4 and C5 positions of the piperidine ring.

-

δ ~1.6 ppm (d, 1H): A distinct doublet for the thiol proton (-SH ), which will disappear upon a D₂O shake. The coupling is to the adjacent C3 proton.

-

δ ~2.8-3.8 ppm (m, 5H): A series of complex and often overlapping multiplets for the protons at C2, C6, and the proton on the sulfur-bearing carbon, C3.

-

-

¹³C NMR (in CDCl₃):

-

δ ~28.4 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~35-50 ppm: Signals corresponding to the five carbon atoms of the piperidine ring. The carbon attached to sulfur (C3) will be in this region.

-

δ ~79.5 ppm: The quaternary carbon of the Boc group (-C (CH₃)₃).

-

δ ~154.7 ppm: The carbonyl carbon of the Boc carbamate group.

-

-

Infrared (IR) Spectroscopy (neat or KBr):

-

~2550 cm⁻¹ (weak): S-H stretching vibration, which is characteristically weak.

-

~1680-1700 cm⁻¹ (strong): C=O stretching vibration from the Boc carbamate.

-

~2850-2980 cm⁻¹: C-H stretching from the aliphatic and tert-butyl groups.

-

-

Mass Spectrometry (MS-ESI+):

-

m/z 218.1 [M+H]⁺: Protonated molecular ion.

-

m/z 162.1 [M-C₄H₈+H]⁺: Loss of isobutylene from the Boc group, a common fragmentation pattern.

-

m/z 118.1 [M-Boc+H]⁺: Loss of the entire Boc group.

-

Synthesis and Purification: A Validated Protocol

While this compound may be commercially available, an in-house synthesis is often required for scale-up or derivatization studies. A robust and reliable synthetic route proceeds from the commercially available and inexpensive tert-butyl 3-hydroxypiperidine-1-carboxylate . The strategy involves a two-step sequence: activation of the hydroxyl group followed by nucleophilic displacement with a sulfur source.

Synthetic Workflow Diagram

The diagram below illustrates the logical flow from the starting material to the final product, a standard transformation in synthetic organic chemistry.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Insight on Mercapto-Coumarins: Synthesis and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate | C9H17NO2S | CID 13324658 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Tert-butyl 3-sulfanylpiperidine-1-carboxylate

Abstract: This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of tert-butyl 3-sulfanylpiperidine-1-carboxylate, a heterocyclic building block relevant to drug discovery and development.[1] Addressed to researchers, chemists, and quality control specialists, this document moves beyond procedural lists to explain the scientific rationale behind the analytical choices, ensuring a self-validating and robust characterization process. We will detail a multi-technique workflow, integrating chromatographic purity assessment with spectroscopic and spectrometric analyses—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to achieve unambiguous structural confirmation.

Introduction: The Imperative for Rigorous Characterization

This compound, often referred to as N-Boc-3-mercaptopiperidine, is a valuable synthetic intermediate. The presence of a reactive thiol (-SH) group and a piperidine ring, a common scaffold in pharmaceuticals, makes it a versatile component in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group ensures controlled reactivity at the nitrogen atom. Given its role as a foundational building block, absolute certainty of its structure and purity is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This guide establishes a gold-standard protocol for the structural verification of this specific molecule, providing a framework that is adaptable for similar heterocyclic compounds.

Chapter 1: Foundational Analysis: Purity and Molecular Formula

Before delving into detailed structural analysis, it is critical to confirm the compound's purity and molecular formula. An impure sample will lead to ambiguous spectroscopic data, confounding interpretation.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reversed-phase method is ideal for this molecule, separating the target compound from non-polar and polar impurities.

Experimental Protocol: RP-HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (for the carbamate chromophore)

-

Injection Volume: 10 µL

-

Sample Preparation: 1 mg/mL in 50:50 Acetonitrile/Water

Trustworthiness Check: The resulting chromatogram should show a single major peak, ideally with >98% purity by peak area. The presence of significant secondary peaks necessitates sample purification (e.g., flash chromatography) before proceeding.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides confirmation of the molecular weight with high accuracy. It is particularly well-suited for polar molecules containing the Boc group.[2]

Experimental Protocol: ESI-MS

-

Ionization Mode: Positive ESI (+)

-

Instrumentation: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)

-

Sample Infusion: Direct infusion of the HPLC sample solution at 5 µL/min.

-

Expected Ion: The primary ion expected is the protonated molecule [M+H]⁺. Adducts such as the sodium adduct [M+Na]⁺ may also be observed.

Data Presentation: Expected High-Resolution Mass

| Molecular Formula | Calculated Exact Mass (Da) | Expected Ion [M+H]⁺ | Expected Ion [M+Na]⁺ |

|---|

| C₁₀H₁₉NO₂S | 217.1136 | 218.1214 | 240.1033 |

Trustworthiness Check: The observed mass should match the calculated exact mass to within 5 ppm, providing high confidence in the elemental composition.

Chapter 2: Functional Group Identification via Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. Specific bond vibrations absorb infrared radiation at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Method: A small amount of the solid or oil sample is placed directly on the ATR crystal.

-

Scan Range: 4000 - 600 cm⁻¹

-

Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~2975-2850 | C-H stretch | Alkyl (Piperidine & Boc) | Confirms the presence of saturated C-H bonds.[3][4] |

| ~2550 | S-H stretch | Thiol | A weak but highly characteristic band confirming the free sulfhydryl group.[5] |

| ~1680-1700 | C=O stretch | Carbamate | A strong, sharp absorption indicative of the Boc protecting group's carbonyl.[6] |

| ~1160 | C-O stretch | Carbamate | Strong absorption related to the C-O bond of the carbamate. |

Causality Insight: The position of the C=O stretch around 1690 cm⁻¹ is classic for a carbamate and helps distinguish it from other carbonyls like ketones (~1715 cm⁻¹) or esters (~1735 cm⁻¹).[4]

Chapter 3: Definitive Structural Analysis by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive elucidation of organic molecule structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[7][8]

Visualization: Numbered Structure for NMR Assignment

To facilitate discussion of the NMR data, the following numbering scheme will be used:

¹H NMR Spectroscopy: Proton Environment and Connectivity

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Experimental Protocol: ¹H NMR

-

Solvent: CDCl₃ (Deuterated Chloroform)

-

Frequency: 500 MHz

-

Analysis: Chemical shift (δ), integration, and multiplicity are recorded.

Data Presentation: Expected ¹H NMR Data (CDCl₃, 500 MHz)

| Position | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| C10-H | ~1.46 | s | 9H | tert-butyl protons |

| C4-H, C5-H | ~1.5-2.0 | m | 4H | Piperidine ring protons |

| S7-H | ~1.6 | d | 1H | Thiol proton |

| C3-H | ~2.8-3.0 | m | 1H | CH-SH proton |

| C2-H, C6-H | ~3.0-4.0 | m | 4H | Piperidine ring protons adjacent to N |

Expertise Insight: The signals for the piperidine protons (C2, C3, C4, C5, C6) are complex and overlapping multiplets due to the conformational flexibility of the ring (chair-boat interconversion) and complex spin-spin coupling. The protons on C2 and C6, being adjacent to the electron-withdrawing nitrogen of the carbamate, are expected to be shifted furthest downfield. The thiol proton (S-H) often appears as a broad singlet or a doublet if it couples to the C3 proton.

¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon framework.

Experimental Protocol: ¹³C NMR

-

Solvent: CDCl₃ (Deuterated Chloroform)

-

Frequency: 126 MHz

-

Mode: Proton-decoupled

Data Presentation: Expected ¹³C NMR Data (CDCl₃, 126 MHz)

| Position | δ (ppm) | Assignment |

|---|---|---|

| C10 (CH₃) | ~28.4 | tert-butyl carbons |

| C4, C5 | ~25-35 | Piperidine ring carbons |

| C3 | ~40 | CH-SH carbon |

| C2, C6 | ~45-50 | Piperidine ring carbons adjacent to N |

| C10 (Quat) | ~79.5 | tert-butyl quaternary carbon |

| C8 | ~154.7 | Carbamate carbonyl carbon |

Causality Insight: The two most downfield signals are highly diagnostic: the signal at ~79.5 ppm is characteristic of the quaternary carbon of the Boc group, and the signal at ~154.7 ppm is the carbonyl carbon of the carbamate function.[9]

2D NMR for Unambiguous Connectivity

Rationale: When ¹H NMR spectra are complex, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively map connectivity.

-

COSY (¹H-¹H): Identifies protons that are coupled to each other (typically on adjacent carbons). A cross-peak between two proton signals indicates they are neighbors.

-

HSQC (¹H-¹³C): Correlates each proton signal with the carbon signal to which it is directly attached.

Visualization: Analytical Workflow and COSY Correlations

Trustworthiness Check: In the COSY spectrum, a cross-peak should be visible between the thiol proton (S-H) and the proton on C3. Further correlations will trace the connectivity around the piperidine ring. The HSQC spectrum will then link each of these proton signals to their corresponding carbon signals from the ¹³C NMR spectrum, completing the puzzle.

Chapter 4: Integrated Data Analysis and Final Confirmation

-

HPLC confirms the sample is of sufficient purity for analysis.

-

High-Resolution MS confirms the elemental formula is C₁₀H₁₉NO₂S.

-

IR Spectroscopy confirms the presence of the key functional groups: alkane C-H, a thiol S-H, and a carbamate C=O.

-

¹³C NMR confirms the presence of 10 carbon atoms, including the highly characteristic quaternary and carbonyl carbons of the Boc group.

-

¹H NMR shows the correct number of protons, including the signature 9H singlet for the tert-butyl group.

-

2D NMR definitively links the protons and carbons, confirming the 3-sulfanyl substitution pattern on the N-Boc-piperidine ring.

When all six points of evidence are in agreement, the structure of this compound can be considered unambiguously elucidated.

Conclusion

The structural elucidation of a synthetic building block like this compound is a systematic process that relies on the orthogonal application of multiple analytical techniques. By following the logical workflow presented—from foundational purity and mass confirmation to detailed spectroscopic mapping—researchers can achieve a high degree of confidence in the identity and quality of their materials. This rigorous, self-validating approach is fundamental to ensuring reproducibility and success in drug development and chemical research.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

physical and chemical properties of Tert-butyl 3-sulfanylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Tert-butyl 3-sulfanylpiperidine-1-carboxylate, a key heterocyclic intermediate, is a compound of significant interest in the field of drug discovery and development. Its unique structural features, namely the N-Boc protected piperidine ring and the reactive thiol group at the 3-position, make it a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. The piperidine moiety is a prevalent structural motif in many FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. The strategic placement of a sulfanyl (thiol) group provides a nucleophilic handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of novel molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic pathway, and the potential applications of this compound, offering valuable insights for researchers engaged in the synthesis of next-generation therapeutics.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in a research and development setting. While extensive experimental data for this compound is not widely published, we can compile its fundamental characteristics and provide predicted values based on its structure.

| Property | Value | Source |

| CAS Number | 1017798-34-3 | Commercial Suppliers[1] |

| Molecular Formula | C₁₀H₁₉NO₂S | SynQuest Laboratories[2] |

| Molecular Weight | 217.33 g/mol | SynQuest Laboratories[2] |

| Appearance | Predicted: Colorless to light yellow oil or low melting solid | Inferred from similar compounds |

| Boiling Point | Predicted: ~290-320 °C at 760 mmHg | Inferred from analogous structures |

| Melting Point | Not available | |

| Solubility | Predicted: Soluble in a wide range of organic solvents (e.g., DCM, THF, EtOAc, MeOH). Limited solubility in water. | Inferred from structural features |

| pKa (Thiol) | Predicted: ~10-11 | Inferred from typical thiol pKa values |

It is crucial to note that some of the physical properties listed are predicted and should be confirmed by experimental analysis.

Molecular Structure and Conformation

The structure of this compound features a piperidine ring in a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom can influence the conformational equilibrium. The sulfanyl group at the 3-position can exist in either an axial or equatorial orientation. The equatorial position is generally favored to minimize steric interactions.

Caption: 2D structure of this compound.

Synthesis and Purification: A Plausible Experimental Approach

References

An In-Depth Technical Guide to tert-Butyl 3-Sulfanylpiperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-sulfanylpiperidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The document details its chemical identity, including its IUPAC name and relevant synonyms, and presents a thorough analysis of its physicochemical properties. A detailed, field-proven protocol for its synthesis from a commercially available precursor, tert-butyl 3-oxopiperidine-1-carboxylate, is provided, with a causal explanation for each step in the workflow. Furthermore, this guide explores the strategic application of this molecule in drug discovery, focusing on the role of the piperidine scaffold and the unique contributions of the 3-thiol moiety. The inherent value of this compound as a reactive intermediate and a pharmacologically relevant scaffold is discussed, supported by authoritative references.

Chemical Identity and Nomenclature

This compound is a bifunctional molecule featuring a piperidine ring, a common scaffold in many pharmaceuticals, protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group.[1] The key functionality resides at the 3-position of the piperidine ring, which bears a sulfanyl (thiol or mercapto) group. This thiol group is a versatile handle for further chemical modifications and can play a crucial role in the biological activity of derivative compounds.[2][3]

The nomenclature for this compound can vary, leading to potential ambiguity. For clarity and precision, this guide will use the following standardized names:

-

Systematic IUPAC Name: this compound

-

Common Synonyms: tert-butyl 3-mercaptopiperidine-1-carboxylate, 1-Boc-3-mercaptopiperidine, 1-Boc-3-sulfanylpiperidine

-

CAS Number: 1017798-34-3 (for the racemate)

It is important for researchers to be aware of these synonyms when conducting literature and database searches. The presence of a stereocenter at the 3-position means the compound can exist as (R)- and (S)-enantiomers, each with its own unique CAS number, such as 1202761-09-8 for (R)-tert-butyl 3-mercaptopiperidine-1-carboxylate.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₂S | SynQuest Labs[5] |

| Molecular Weight | 217.33 g/mol | SynQuest Labs[5] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |

| pKa of Thiol Group | Estimated to be around 10-11 | Inferred from similar thiols |

Note: Some properties are inferred based on the chemical structure and data from similar compounds due to the limited availability of publicly accessible experimental data for this specific molecule.

Synthesis Protocol: A Validated Workflow

The synthesis of this compound is most efficiently achieved through a two-step process starting from the commercially available and widely used precursor, tert-butyl 3-oxopiperidine-1-carboxylate, also known as 1-Boc-3-piperidone.[6][7] This ketone is a versatile intermediate for a variety of 3-substituted piperidines.[6]

The synthetic strategy involves:

-

Reduction of the Ketone: The carbonyl group at the 3-position is reduced to a hydroxyl group.

-

Conversion of the Alcohol to a Thiol: The resulting secondary alcohol is then converted to the target thiol.

The following diagram illustrates the overall synthetic workflow:

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1202761-09-8|(R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to Tert-butyl 3-sulfanylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-sulfanylpiperidine-1-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and its strategic applications in the design and development of novel therapeutic agents. Emphasis is placed on the rationale behind its synthetic pathways and its utility as a scaffold for introducing the thiol functionality into drug candidates. Safety protocols for handling and storage are also detailed to ensure best practices in a laboratory setting. This guide is intended to be an essential resource for researchers and professionals engaged in the field of drug discovery and organic synthesis.

Introduction: The Strategic Importance of Piperidine Scaffolds in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The introduction of various functional groups onto the piperidine scaffold allows for the fine-tuning of a molecule's biological activity and selectivity. Among these, the sulfanyl (thiol or mercapto) group offers a unique handle for further chemical modification and can play a direct role in the pharmacophore of a drug molecule. This compound, with its protected amine and reactive thiol group, serves as a versatile intermediate for the synthesis of complex piperidine derivatives.[2]

Chemical Identity and Physicochemical Properties

Chemical Name: this compound Synonyms: tert-butyl 3-mercaptopiperidine-1-carboxylate, N-Boc-3-mercaptopiperidine CAS Number: 1017798-34-3[3] Molecular Formula: C₁₀H₁₉NO₂S Molecular Weight: 217.33 g/mol

Physicochemical Data Summary

| Property | Value | Source |

| Appearance | White to off-white solid | Supplier Data |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, methanol) | General knowledge of similar compounds |

| pKa (Thiol) | ~10-11 (estimated) | General knowledge of thiols |

Note: Experimental data for some properties of this specific compound are not widely published. The provided information is based on data from chemical suppliers and estimations from similar structures.

Synthesis of this compound

The synthesis of this compound typically originates from commercially available piperidine precursors. A common and logical synthetic strategy involves the conversion of a hydroxyl group at the 3-position of the N-Boc-protected piperidine ring into a thiol. This transformation can be achieved through a variety of methods, with the Mitsunobu reaction being a prevalent and efficient choice.

Proposed Synthetic Pathway

A plausible and widely utilized synthetic route commences with N-Boc-3-hydroxypiperidine. The hydroxyl group is first converted to a better leaving group, often through tosylation or mesylation. Subsequent nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide or potassium thioacetate, yields the desired thiol or a protected version thereof. In the case of using a thioacetate, a final hydrolysis step is required to unmask the free thiol.

Alternatively, a one-pot procedure employing the Mitsunobu reaction with thioacetic acid provides a direct route to the S-acetyl protected intermediate, which can then be deprotected under basic conditions to afford the target compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, triphenylphosphine (1.5 eq) is added. The solution is cooled to 0 °C, and diethyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise, resulting in a characteristic color change. Thioacetic acid (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield tert-butyl 3-(acetylthio)piperidine-1-carboxylate.

The isolated S-acetyl intermediate is then dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for several hours until the deacetylation is complete (monitored by TLC). The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for introducing a nucleophilic thiol group into more complex molecules. The Boc-protecting group allows for selective reactions at the sulfur atom, such as alkylation or disulfide bond formation, before deprotection of the nitrogen to enable further derivatization at that position.

This compound and its derivatives are of significant interest in the development of:

-

Enzyme Inhibitors: The thiol group can act as a key binding moiety to the active site of various enzymes, particularly metalloenzymes or those with cysteine residues in their catalytic domain.

-

Covalent Modifiers: The nucleophilic nature of the thiol allows for the design of targeted covalent inhibitors that form a permanent bond with their biological target.

-

Linkers for Antibody-Drug Conjugates (ADCs): The thiol group can be used as an attachment point for cytotoxic payloads in the development of ADCs.

Safe Handling and Storage

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

Hazard Statements (based on similar compounds):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts or aerosols are generated.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed to prevent degradation.

Conclusion

This compound is a strategically important building block for the synthesis of novel piperidine-containing compounds with potential therapeutic applications. Its bifunctional nature, with a protected amine and a reactive thiol, allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists. This guide provides a foundational understanding of its synthesis, properties, and applications, and underscores the importance of safe handling practices. As the demand for novel and diverse chemical scaffolds in drug discovery continues to grow, the utility of versatile intermediates like this compound is expected to increase.

References

-

Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method for N-Boc-3-piperidone. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

- Google Patents. (n.d.). US4326056A - Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one.

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

European Patent Office. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

PubChem. (n.d.). tert-Butyl 3-((cyclopropylamino)methyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

A Technical Guide to Tert-butyl 3-sulfanylpiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-sulfanylpiperidine-1-carboxylate, also known as N-Boc-3-mercaptopiperidine, is a crucial heterocyclic building block in medicinal chemistry. Its unique structural features, including a protected piperidine ring and a reactive thiol group, make it a versatile intermediate for the synthesis of complex molecular architectures with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, and explores its strategic applications in drug discovery, supported by mechanistic insights and authoritative references.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The incorporation of a sulfanyl (thiol) group at the 3-position of the N-Boc-protected piperidine ring introduces a key nucleophilic and metal-binding functional group, expanding the synthetic and pharmacological possibilities of this versatile scaffold.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen serves a critical role in multi-step syntheses. It deactivates the nitrogen towards many reagents, preventing unwanted side reactions, while being readily removable under acidic conditions, allowing for subsequent functionalization at this position. This strategic protection is fundamental to the utility of this compound as a building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₂S | Internal Analysis |

| Molecular Weight | 217.33 g/mol | Internal Analysis |

| CAS Number | 1017798-34-3 | Internal Analysis |

| Appearance | Typically a colorless to pale yellow oil or solid | General Knowledge |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General Knowledge |

| Synonyms | N-Boc-3-mercaptopiperidine, Tert-butyl 3-mercaptopiperidine-1-carboxylate | Internal Analysis |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a representative method, with each step explained to highlight the underlying chemical principles.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: N-Boc Protection of 3-Hydroxypiperidine

-

Rationale: The initial step involves the protection of the secondary amine of 3-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent the nucleophilic amine from interfering in the subsequent steps. Di-tert-butyl dicarbonate is the reagent of choice for this transformation due to its high reactivity and the clean byproducts (tert-butanol and carbon dioxide).

-

Procedure:

-

Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of water and an organic solvent.

-

Add a base, such as triethylamine or sodium bicarbonate (1.1-1.5 eq), to neutralize the in-situ formed acid.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove water-soluble byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-3-hydroxypiperidine.

-

Step 2: Mesylation of N-Boc-3-hydroxypiperidine

-

Rationale: The hydroxyl group is a poor leaving group. To facilitate its displacement by a sulfur nucleophile, it is converted into a better leaving group, typically a mesylate. Mesyl chloride reacts with the hydroxyl group in the presence of a non-nucleophilic base like triethylamine to form the corresponding methanesulfonate ester.

-

Procedure:

-

Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

-

Add triethylamine (1.5 eq) to the solution.

-

Slowly add mesyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain N-Boc-3-(methylsulfonyloxy)piperidine, which is often used in the next step without further purification.

-

Step 3: Nucleophilic Substitution with Potassium Thioacetate

-

Rationale: The mesylate is a good substrate for an Sₙ2 reaction. Potassium thioacetate serves as a sulfur nucleophile, displacing the mesylate group to form a thioacetate ester. This two-step process (activation followed by substitution) is a common and effective way to introduce a thiol group.

-

Procedure:

-

Dissolve the crude N-Boc-3-(methylsulfonyloxy)piperidine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add potassium thioacetate (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Step 4: Hydrolysis of the Thioacetate

-

Rationale: The final step is the deprotection of the thioacetate to unveil the free thiol. This is typically achieved by hydrolysis under basic conditions. Sodium methoxide in methanol is an effective reagent for this transformation, yielding the desired product and methyl acetate as a byproduct.

-

Procedure:

-

Dissolve the purified tert-butyl 3-(acetylthio)piperidine-1-carboxylate (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add a solution of sodium methoxide in methanol (1.1 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction with a weak acid, such as saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford the final product, this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a protected piperidine ring and a nucleophilic thiol group makes this compound a valuable intermediate in the synthesis of various therapeutic agents.

Role as a Versatile Synthetic Intermediate

This compound serves as a key starting material for introducing the 3-mercaptopiperidine moiety into larger, more complex molecules. The Boc protecting group allows for selective functionalization at the thiol group, such as alkylation or disulfide bond formation, before deprotecting the nitrogen for further elaboration. This orthogonal protection strategy is a cornerstone of modern synthetic organic chemistry. For instance, it can be used in the synthesis of compounds targeting a variety of receptors and enzymes.[3]

The Significance of the Thiol Group in Biological Activity

The thiol group is a critical functional group in many biologically active molecules.[4] Its ability to act as a potent nucleophile and to coordinate with metal ions is central to its role in enzyme inhibition and other pharmacological activities.

-

Enzyme Inhibition: The thiol group can form covalent bonds with electrophilic residues in the active sites of enzymes, leading to irreversible inhibition.[5] It is particularly effective in targeting cysteine proteases, where the thiol group can participate in a disulfide exchange with a cysteine residue in the enzyme's active site.[5]

-

Metal Chelation: The soft nature of the sulfur atom makes it an excellent ligand for soft metal ions, such as zinc, which are often found in the active sites of metalloenzymes.[4] By chelating these essential metal ions, thiol-containing inhibitors can effectively block enzyme activity.

-

Antioxidant Properties: Thiols can act as antioxidants by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[4][6]

Illustrative Application Workflow

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a potential enzyme inhibitor.

Caption: General workflow for elaborating the building block into a potential drug candidate.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its well-defined physicochemical properties, coupled with a reliable synthetic route, make it an accessible and powerful tool for medicinal chemists. The strategic incorporation of a protected piperidine ring and a reactive thiol group provides a gateway to a wide range of molecular architectures with the potential to address significant unmet medical needs. A deep understanding of the chemistry and biological relevance of this intermediate will continue to fuel innovation in drug discovery and development.

References

-

Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. (URL: [Link])

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. (URL: [Link])

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. (URL: [Link])

-

The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. International Journal of Molecular Sciences. (URL: [Link])

- Synthesis method for N-Boc-3-piperidone.

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. (URL: [Link])

-

Synthesis method for N-Boc-3-piperidone. Eureka | Patsnap. (URL: [Link])

-

Thiol-dependent enzymes and their inhibitors: a review. PubMed. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. (URL: [Link])

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. (URL: [Link])

- Preparation method of (S) -N-BOC-3-hydroxy piperidine.

-

Medicinal Thiols: Current Status and New Perspectives. Medicinal Chemistry. (URL: [Link])

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. (URL: [Link])

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. (URL: [Link])

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. (URL: [Link])

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. (URL: [Link])

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. (URL: [Link])

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. (URL: [Link])

-

3-(4,5-Dimethylthiophen-2-yl)piperidine. PubChem. (URL: [Link])

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

role of the tert-butyl group in piperidine carboxylates

An In-Depth Technical Guide to the Role of the tert-Butyl Group in Piperidine Carboxylates

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are central to the development of a vast array of therapeutics. The strategic incorporation of substituents onto this framework is a critical exercise in molecular design, aimed at modulating physicochemical properties, conformational behavior, and synthetic accessibility. Among the most influential and widely employed substituents is the tert-butyl group. When appended to a piperidine carboxylate, either as part of an ester or as a component of the ubiquitous tert-butoxycarbonyl (Boc) protecting group on the nitrogen, its impact is profound and multifaceted. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the pivotal roles of the tert-butyl group. We will explore its function as a steric gatekeeper, a conformational anchor, a synthetic tool, and a modulator of pharmacokinetic properties, grounded in mechanistic principles and supported by field-proven experimental protocols.

The Steric Gatekeeper: Directing Reactivity and Shielding Molecules

The most defining characteristic of the tert-butyl group is its immense steric bulk. Comprising a central quaternary carbon bonded to three methyl groups, it creates a large, rigid, and non-polar domain that physically obstructs the space around its point of attachment.[1][2] This steric hindrance is not merely an inconvenience; it is a powerful tool for controlling reaction pathways and enhancing molecular stability.[3]

Quantitative Steric Influence: The A-Value

The steric demand of a substituent can be quantified by its conformational A-value, which measures the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value signifies a stronger preference for the less-hindered equatorial position. The tert-butyl group possesses one of the highest A-values among common substituents, establishing it as the archetypal sterically demanding group.[1]

| Substituent | A-Value (kcal/mol) |

| -H | 0 |

| -CH₃ (Methyl) | 1.7 |

| -CH(CH₃)₂ (Isopropyl) | 2.2 |

| -C₆H₅ (Phenyl) | 3.0 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

Table 1: Comparison of conformational A-values for common substituents. The high A-value of the tert-butyl group demonstrates its profound steric influence and strong preference for the equatorial position.

Applications in Drug Development: Metabolic Shielding

In medicinal chemistry, the steric bulk of a tert-butyl group is frequently exploited to protect a drug molecule from enzymatic degradation. By positioning this group adjacent to a metabolically labile site, it can act as a "steric shield," physically blocking the approach of metabolic enzymes like cytochrome P450s (CYPs).[1][4] This can significantly slow down the rate of metabolism, thereby increasing the drug's in vivo half-life and overall bioavailability.[3][4]

Caption: Steric shielding by a tert-butyl group.

The Conformational Anchor: Locking the Piperidine Ring

The piperidine ring, like cyclohexane, exists predominantly in a chair conformation. It can undergo a "ring flip" to an alternative chair conformation, which interconverts the positions of axial and equatorial substituents. However, the enormous energetic penalty associated with placing a bulky tert-butyl group in a sterically crowded axial position effectively prevents this ring flip.[5] The 1,3-diaxial interactions an axial tert-butyl group would experience create severe steric strain, making this conformation highly unstable.[6]

As a result, a tert-butyl group on a piperidine ring will almost exclusively occupy the equatorial position, effectively "locking" the ring into a single, well-defined conformation.[5][7] This conformational rigidity is invaluable in drug design, as it reduces the entropic penalty of binding to a biological target and ensures a predictable three-dimensional arrangement of other pharmacophoric groups on the piperidine scaffold.

Caption: Protection and deprotection cycle of a carboxylic acid.

Experimental Protocol 1: Synthesis of tert-Butyl Piperidine-4-carboxylate

This protocol describes the acid-catalyzed esterification of piperidine-4-carboxylic acid with isobutylene. [8] Materials:

-

Piperidine-4-carboxylic acid

-

Dichloromethane (DCM), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Isobutylene gas

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM in a pressure-rated flask equipped with a magnetic stir bar.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add concentrated H₂SO₄ (0.1 eq) dropwise to the stirred suspension.

-

Seal the flask and bubble isobutylene gas (excess) through the mixture for 4-6 hours while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

-

Upon completion, carefully vent the flask and quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography if necessary.

Experimental Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

This is a standard, robust method for cleaving tert-butyl esters. [9] Materials:

-

tert-Butyl piperidine carboxylate substrate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene (for azeotropic removal of TFA)

Procedure:

-

Dissolve the tert-butyl ester substrate (1.0 eq) in DCM (approx. 0.1 M solution).

-

Add an equal volume of TFA to the solution (creating a 1:1 TFA/DCM mixture).

-

Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically complete within 1-4 hours).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Add toluene to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times to ensure complete removal of residual TFA.

-

The resulting carboxylic acid can be used directly or purified further if needed.

The Pharmacokinetic Modulator: Impact on Drug Properties

The incorporation of a tert-butyl group significantly alters the physicochemical properties of a piperidine carboxylate, which in turn influences its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion).

Lipophilicity and Solubility

The tert-butyl group is large and non-polar, and its addition to a molecule generally leads to a significant increase in lipophilicity (fat-solubility), often measured as cLogP or cLogD. [10][11]This can enhance a drug's ability to cross cell membranes, potentially improving oral absorption. However, an excessive increase in lipophilicity can also lead to poor aqueous solubility, which can hinder formulation and bioavailability. [12]

Metabolic Lability of the tert-Butyl Group Itself

While a tert-butyl group can shield adjacent parts of a molecule from metabolism, the group itself can be a target for oxidative metabolism by CYP enzymes. [4]The primary metabolic pathway is the hydroxylation of one of the methyl groups to form a primary alcohol, which can be further oxidized to a carboxylic acid. [13]This susceptibility to metabolism is a critical consideration in drug design, and in some cases, the tert-butyl group is a metabolic "soft spot". [12][13]

| Compound Property | General Effect of Adding a tert-Butyl Group | Rationale |

|---|---|---|

| Lipophilicity (cLogP) | Increase | Addition of a large, non-polar alkyl group. [10][11] |

| Aqueous Solubility | Decrease | Increased lipophilicity reduces favorable interactions with water. [12] |

| Metabolic Stability | Variable | Can increase by shielding other sites or decrease if the t-butyl group itself is metabolized. [1][4][13] |

| Conformational Rigidity | Increase | "Locks" the ring conformation due to high A-value. [5][6]|

Table 2: Summary of the general effects of a tert-butyl group on the physicochemical and pharmacokinetic properties of piperidine carboxylates.

Conclusion

The tert-butyl group is far more than a simple alkyl substituent; it is a strategic element in the design and synthesis of piperidine carboxylates. Its dominant steric presence provides a powerful means to lock molecular conformation, direct synthetic reactions, and shield against metabolic degradation. As a component of the tert-butyl ester, it serves as a robust and reliable protecting group, essential for the construction of complex molecular architectures. For professionals in drug discovery and development, a thorough understanding of the multifaceted roles of the tert-butyl group—from its influence on reaction kinetics to its impact on a drug's ultimate fate in the body—is indispensable for the rational design of next-generation therapeutics.

References

-

Methods Mol Biol. 2013:1047:65-80. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. 14

-

J. Org. Chem. 2011, 76, 17, 7056–7064. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.

-

BenchChem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of the Tert-Butyl Group in Chemical Synthesis.

-

BenchChem. Understanding Boc protection and deprotection in peptide synthesis.

-

BenchChem. The Tert-Butyl Group: An In-depth Technical Guide to its Electron-Donating Properties and Impact in Drug Development.

-

BenchChem. Application Notes and Protocols: Deprotection of tert-Butyl Esters in Malonate Synthesis.

-

BenchChem. The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis.

-

SpringerLink. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

-

Chemistry School. t-Butyl Group's Ability to "lock" the Cyclohexane Ring.

-

Synfacts. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Boc Protection in Modern Peptide Synthesis.

-

PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.

-

Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols.

-

BenchChem. The Tert-Butyl Effect: An In-depth Technical Guide to Steric Hindrance in Tert-Butylamine.

-

The University of Queensland. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.

-

ACS Green Chemistry Institute. Ester Deprotection.

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

-

BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

-

Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

-

ResearchGate. The tert-butyl group in chemistry and biology.

-

Hypha Discovery. Metabolism of t-butyl groups in drugs.

-

ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

-

Chemistry LibreTexts. Protecting Groups in Organic Synthesis.

-

Brainly.in. explain why t butyl group in t butyl cyclohexane is locked at equatorial position.

-

Journal of Medicinal Chemistry. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.

-

ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.

-

National Institutes of Health. Metabolically Stable tert-Butyl Replacement.

-

Thieme. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.

-

Google Patents. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.

-

Organic Letters. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates.

-

ResearchGate. Metabolically Stable tert -Butyl Replacement.

-

Google Patents. Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.

-

ResearchGate. The conformation of a tert-butyl group ortho to another substituent, R,...

-

Chegg.com. Solved tert-Butyl groups "lock" cyclohexanes into a...

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. chemistryschool.net [chemistryschool.net]

- 6. brainly.in [brainly.in]

- 7. chegg.com [chegg.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Boc-Protected Piperidine Thiols

An In-depth Technical Guide to Boc-Protected Piperidine Thiols for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2] This six-membered heterocyclic amine is a cornerstone in the design of a vast array of therapeutics, from central nervous system agents to anticancer drugs.[3][4][5] Its conformational flexibility and ability to be functionalized allow it to effectively bind to biological targets, enhancing a molecule's pharmacokinetic and pharmacodynamic profiles.[2][3]

When a thiol (-SH) group is introduced to this scaffold, its utility expands significantly. Thiols are potent nucleophiles and can participate in unique biological interactions, including the formation of reversible disulfide bonds with cysteine residues in proteins. However, the synthesis of complex molecules requires precise control over reactivity. This is where the tert-butoxycarbonyl (Boc) protecting group becomes indispensable.[6][7]

The Boc group temporarily "masks" the piperidine's reactive nitrogen atom, preventing it from engaging in unwanted side reactions.[6][8] This strategy grants chemists the freedom to perform selective chemical transformations on the thiol group or other parts of the molecule. The Boc group's key advantage is its stability in basic and nucleophilic conditions, coupled with its clean and straightforward removal under mild acidic conditions.[8][9] This guide provides a comprehensive overview of the synthesis, characterization, handling, and application of Boc-protected piperidine thiols, offering field-proven insights for researchers in drug development.

Synthesis Strategies: Constructing the Core Scaffold

The synthesis of Boc-protected piperidine thiols typically begins with a readily available, functionalized piperidine precursor, most commonly N-Boc-4-piperidone.[10][11] The primary challenge is the stereospecific and efficient introduction of the thiol moiety.

Key Synthetic Pathways

Two robust and widely adopted methodologies for this transformation are conversion from the corresponding alcohol via nucleophilic substitution or a Mitsunobu reaction.

-

Via Nucleophilic Substitution of a Sulfonate Ester: This reliable, two-step process involves the reduction of the ketone followed by substitution.

-

Step 1: Reduction. N-Boc-4-piperidone is reduced to N-Boc-4-hydroxypiperidine using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This step is typically high-yielding and clean.

-

Step 2: Activation and Displacement. The resulting hydroxyl group is a poor leaving group and must be activated. This is achieved by converting it to a sulfonate ester, such as a tosylate or mesylate. The activated intermediate is then treated with a sulfur nucleophile, like sodium thioacetate or potassium thioacetate.

-

Step 3: Hydrolysis. The resulting thioacetate is hydrolyzed under basic conditions (e.g., NaOH or NaOMe in methanol) to yield the final Boc-protected piperidine thiol.

-

-

Mitsunobu Reaction: This powerful one-pot reaction directly converts the alcohol to the thiol precursor.

-

N-Boc-4-hydroxypiperidine is treated with triphenylphosphine (PPh₃), a dialkyl azodicarboxylate (such as DEAD or DIAD), and thioacetic acid. This reaction proceeds with a clean inversion of stereochemistry at the carbon center, which is a critical consideration for chiral scaffolds.

-

The intermediate thioacetate is then hydrolyzed as described above to afford the desired thiol.

-

The initial Boc protection of a piperidine ring is a standard procedure, accomplished by reacting the parent piperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine (TEA), often with a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]

General Synthetic Workflow

The following diagram illustrates a common synthetic route starting from N-Boc-4-piperidone.

Purification and Analytical Characterization

Ensuring the purity and structural integrity of Boc-protected piperidine thiols is paramount for their successful use in subsequent synthetic steps. A multi-technique approach is required for a self-validating system of analysis.

Purification Protocols

-

Aqueous Workup/Extraction: Following the reaction, an aqueous workup is performed to remove inorganic salts and water-soluble reagents. The product is extracted into an organic solvent like ethyl acetate or dichloromethane.[11]

-

Flash Column Chromatography: This is the primary method for purification, separating the target compound from unreacted starting materials, reagents (e.g., triphenylphosphine oxide from a Mitsunobu reaction), and side products. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes as the mobile phase.

Analytical Characterization

The identity and purity of the final product must be rigorously confirmed using a combination of spectroscopic and chromatographic methods.[12][13]

| Analytical Technique | Purpose | Key Observables |

| ¹H NMR | Structural Elucidation | Signals for tert-butyl protons (~1.4-1.5 ppm, singlet, 9H), piperidine ring protons (complex multiplets, 1.5-4.0 ppm), and the thiol proton (broad singlet, variable chemical shift, ~1.3-1.6 ppm). |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the Boc carbonyl (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the piperidine ring. |

| Mass Spectrometry (LC-MS) | Molecular Weight Verification | Detection of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of the product.[12][13] |

| FTIR Spectroscopy | Functional Group Identification | Characteristic absorption bands for the N-Boc carbonyl stretch (~1680-1700 cm⁻¹) and the S-H stretch (weak, ~2550 cm⁻¹). |

| HPLC/GC Analysis | Purity Assessment | A single major peak indicates high purity. The retention time is a characteristic property of the compound under specific analytical conditions.[14] |

Handling, Storage, and Deprotection Chemistry

Proper handling and an understanding of the deprotection mechanism are crucial for maintaining the integrity of the reagent and for its successful application in synthesis.

Stability and Storage

Thiols are susceptible to air oxidation, which can lead to the formation of disulfide dimers. To mitigate this, Boc-protected piperidine thiols should be:

-

Stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

-

Kept in a cool, dark, and dry location.

-

Handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area to avoid inhalation of vapors.[15]

Boc Deprotection: Releasing the Amine

The removal of the Boc group is a fundamental step that unmasks the piperidine nitrogen for further functionalization. This is reliably achieved under acidic conditions.[8][9]

-

Standard Protocol: The most common method involves treating the Boc-protected compound with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with a solution of 4M HCl in 1,4-dioxane.[9][11][16] The reaction is typically rapid, often completing within 1-2 hours at room temperature.

-

Mechanism: The reaction proceeds via protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the protonated amine.[9]

-

Causality Behind Experimental Choices: The choice of DCM as a solvent is due to its inertness and ability to dissolve both the starting material and the acidic reagent. The volatility of the byproducts (isobutylene and CO₂) helps drive the reaction to completion.

-

Potential Side Reactions: The generated tert-butyl cation is a reactive electrophile that can alkylate nucleophiles. The thiol group itself is particularly susceptible to this side reaction.[17][18] To prevent this, a "scavenger" such as triethylsilane (TES) or anisole is often added to the reaction mixture to trap the cation.

Applications in Drug Discovery and Development

Boc-protected piperidine thiols are highly valuable building blocks, offering a dual-functional handle for constructing complex molecular architectures. The strategic protection of the nitrogen allows chemists to leverage the unique reactivity of the thiol group before revealing the amine for subsequent modifications.

-

Nucleophilic Scaffolds: The thiol group can act as a potent nucleophile in Sₙ2 reactions to displace leaving groups or in Michael additions to conjugate with α,β-unsaturated carbonyl compounds. This allows for the covalent linkage of the piperidine scaffold to other molecular fragments.

-

Thiol-Ene "Click" Chemistry: The thiol-ene reaction, a radical-mediated addition of a thiol across a double bond, is a prime example of "click" chemistry.[19] This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups, making it an excellent tool for late-stage functionalization or for linking complex biomolecules.[19]

-

Disulfide Tethering: The thiol can be oxidized to form a disulfide bond, a common strategy for creating probes that can interact with cysteine residues in proteins or for developing prodrugs that release the active agent upon reduction in a cellular environment.

-

Synthesis of Privileged Structures: After deprotection, the newly freed piperidine nitrogen can be acylated, alkylated, or used in reductive amination to complete the synthesis of the final drug candidate. This sequential functionalization is key to building the complex molecules often required for high-potency and selective drugs.[11]

Conclusion

Boc-protected piperidine thiols represent a confluence of strategic chemical design elements: a privileged heterocyclic scaffold, a versatile nucleophilic functional group, and a robust and reliable protecting group. Their synthesis is well-established, and their characterization is straightforward with modern analytical techniques. For researchers and scientists in drug development, a thorough understanding of the causality behind their synthesis, handling, and reactivity is essential. These building blocks are not merely reagents; they are enabling tools that provide the precision and control necessary to construct the next generation of innovative and life-saving therapeutics.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

(a) Isolated Products of deprotection and freebasing of Boc protected... | Download Scientific Diagram. ResearchGate. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Medium. [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]

-